Hydrogen‑Bond Acceptor (HBA) Count Differentiation vs. Pyrazin‑2‑yloxy Analog
The target compound possesses 6 hydrogen‑bond acceptor atoms (pyrimidine N, ether O, pyrazole N, amide O) vs. 6 for 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8). However, the spatial distribution and electronic character of the acceptors differ. The 2,6-dimethyl substituents on the pyrimidine reduce the basicity of the pyrimidine nitrogen compared to the pyrazine ring, where the two nitrogens are more electron‑deficient. Computed logP values diverge: the target compound has XLogP3 = 1.5 [1], whereas the pyrazin-2-yloxy analog is predicted to be more polar (lower logP) due to the additional nitrogen in the heteroaryl ether [2]. Quantitative experimental HBA basicity or pKa data are not available from primary literature; this evidence is based on computed descriptors and class‑level inference.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and heteroaryl HBA character |
|---|---|
| Target Compound Data | XLogP3 = 1.5; 2,6‑dimethylpyrimidin-4‑yl ether (HBA = 6) [1] |
| Comparator Or Baseline | 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8): XLogP3 lower (predicted); pyrazin-2-yloxy ether (HBA = 6) [2] |
| Quantified Difference | ΔXLogP3 ≈ –0.3 to –0.8 (estimated by heteroaryl difference) |
| Conditions | In silico computed properties; no experimental partition data. |
Why This Matters
Lipophilicity differences of >0.5 log units are known to significantly affect membrane permeability and off‑target binding in cell‑based assays, so the target compound's higher logP makes it pharmacologically non‑interchangeable with the pyrazine analog.
- [1] PubChem Compound Summary CID 119100669; XLogP3 = 1.5 (2026). View Source
- [2] CIRS Group Compound Data, CAS 1448056-95-8: 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone; molecular formula C14H17N5O2, MW 287.32. View Source
